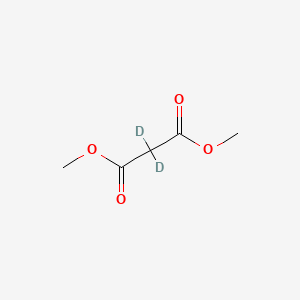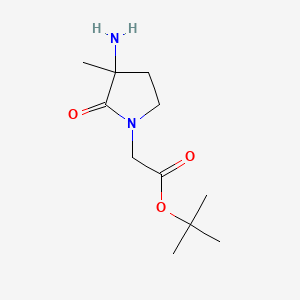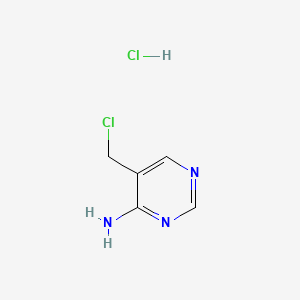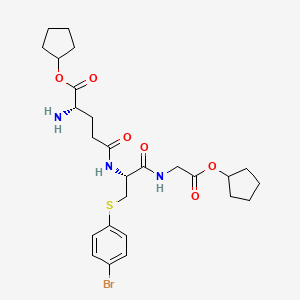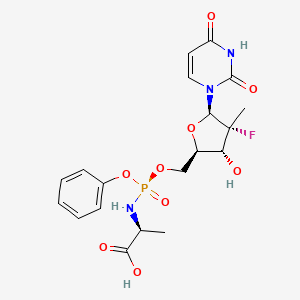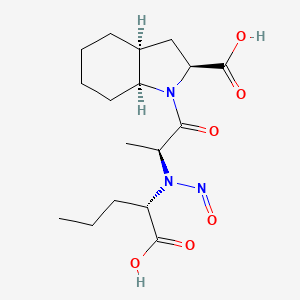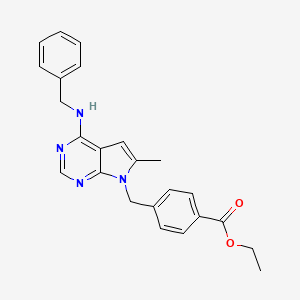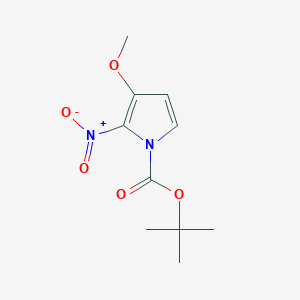
tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitro group attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable pyrrole precursor to introduce the nitro group. This is followed by the introduction of the methoxy group through methylation reactions. Finally, the tert-butyl ester group is introduced via esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their potential as antimicrobial or anticancer agents.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methoxy and tert-butyl ester groups can influence the compound’s solubility, stability, and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-methoxy-2-nitro-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:
tert-Butyl 3-methoxy-2-amino-1H-pyrrole-1-carboxylate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
tert-Butyl 3-hydroxy-2-nitro-1H-pyrrole-1-carboxylate: The presence of a hydroxy group instead of a methoxy group can affect the compound’s hydrogen bonding and solubility properties.
tert-Butyl 3-methoxy-2-nitro-1H-indole-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
tert-butyl 3-methoxy-2-nitropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(13)11-6-5-7(16-4)8(11)12(14)15/h5-6H,1-4H3 |
InChI-Schlüssel |
PNFCFOVUJMOJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
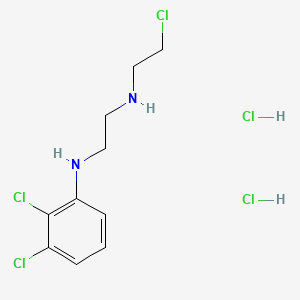
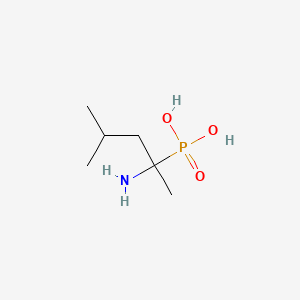
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
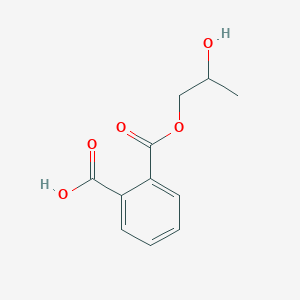
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)

